Methyl 5-Chloro-[1,1'-biphenyl]-2-carboxylate
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Overview
Description
Methyl 5-Chloro-[1,1’-biphenyl]-2-carboxylate is an organic compound belonging to the biphenyl family. It is characterized by a biphenyl core with a chlorine atom at the 5-position and a carboxylate ester group at the 2-position. This compound is of significant interest due to its versatile applications in organic synthesis and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-Chloro-[1,1’-biphenyl]-2-carboxylate typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium carbonate
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods: In industrial settings, the production of Methyl 5-Chloro-[1,1’-biphenyl]-2-carboxylate may involve large-scale Suzuki-Miyaura coupling reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Types of Reactions:
Substitution Reactions: The chlorine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation Reactions: The biphenyl core can be oxidized to form biphenyl quinones under specific conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in ether
Major Products:
Substitution: Derivatives with different substituents replacing the chlorine atom
Oxidation: Biphenyl quinones
Reduction: Methyl 5-Chloro-[1,1’-biphenyl]-2-methanol
Scientific Research Applications
Methyl 5-Chloro-[1,1’-biphenyl]-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Methyl 5-Chloro-[1,1’-biphenyl]-2-carboxylate is primarily related to its ability to interact with biological targets through its biphenyl core and functional groups. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Losartan: A biphenyl derivative used as an antihypertensive agent.
Valsartan: Another biphenyl derivative with similar therapeutic applications.
Irbesartan: A compound with a biphenyl core used in the treatment of hypertension.
Comparison: Methyl 5-Chloro-[1,1’-biphenyl]-2-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and potential biological activities. Unlike the aforementioned compounds, it is primarily used in research and industrial applications rather than as a therapeutic agent.
Properties
Molecular Formula |
C14H11ClO2 |
---|---|
Molecular Weight |
246.69 g/mol |
IUPAC Name |
methyl 4-chloro-2-phenylbenzoate |
InChI |
InChI=1S/C14H11ClO2/c1-17-14(16)12-8-7-11(15)9-13(12)10-5-3-2-4-6-10/h2-9H,1H3 |
InChI Key |
RZKJLTVBYHTTQV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
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